N-(furan-2-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide
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Overview
Description
N-(furan-2-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide is a complex organic compound with the molecular formula C13H13NO2. This compound is characterized by the presence of a furan ring, a benzamide group, and a methylsulfonyl group. It is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps. One common method includes the reaction of furan-2-ylmethanamine with 4-(methyl(methylsulfonyl)amino)benzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
the principles of organic synthesis, such as maintaining purity and yield, are crucial in any industrial setting .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The benzamide group can be reduced to form different derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .
Scientific Research Applications
N-(furan-2-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The furan ring and benzamide group are believed to play crucial roles in its binding to these targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-furan-2-ylmethyl-3,5-dinitro-N-p-tolyl-benzamide
- N-furan-2-ylmethyl-2-methyl-benzamide
- N-butyl-2-methyl-3,5-dinitro-benzamide
Uniqueness
What sets N-(furan-2-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-16(21(2,18)19)12-7-5-11(6-8-12)14(17)15-10-13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDJRKWOKOJFCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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